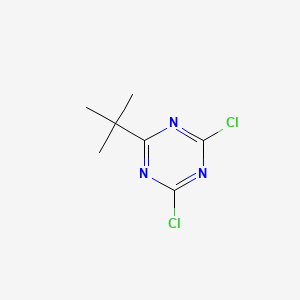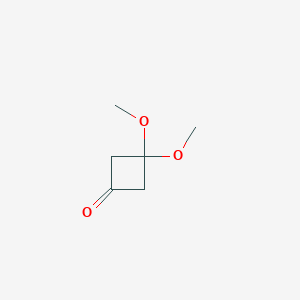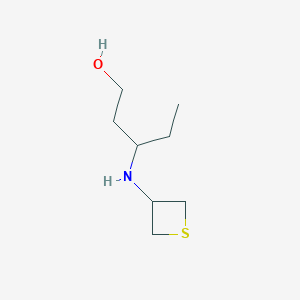
tert-Butyl(R)-(3-ethynylcyclopent-2-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl®-(3-ethynylcyclopent-2-en-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, an ethynyl group, and a cyclopentene ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl®-(3-ethynylcyclopent-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate cyclopentene derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with an aryl or alkyl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl®-(3-ethynylcyclopent-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
tert-Butyl®-(3-ethynylcyclopent-2-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl®-(3-ethynylcyclopent-2-en-1-yl)carbamate involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity of the compound. The ethynyl group can participate in π-π interactions and conjugation, affecting the electronic properties of the molecule. The cyclopentene ring can undergo ring-opening reactions, providing access to different functional groups.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl®-(3-ethynylcyclopent-2-en-1-yl)carbamate is unique due to its combination of functional groups, which provide a balance of steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(1R)-3-ethynylcyclopent-2-en-1-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,8,10H,6-7H2,2-4H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYBIBAIZUFZLB-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B8218295.png)
![Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8218297.png)
![4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B8218310.png)
![5-chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine-3-carbaldehyde](/img/structure/B8218316.png)


![N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B8218338.png)
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B8218340.png)

![6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8218361.png)

![7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8218383.png)

![tert-butyl (5S)-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8218393.png)
